1-(4-Bromo-2,3-difluorophenyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

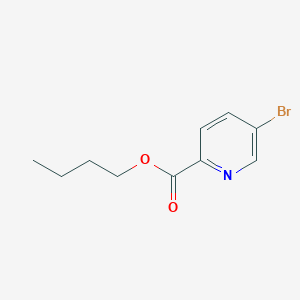

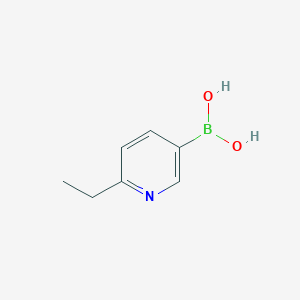

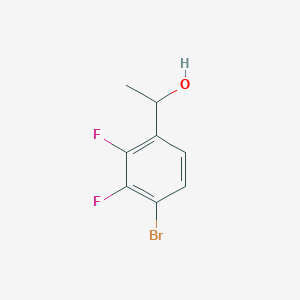

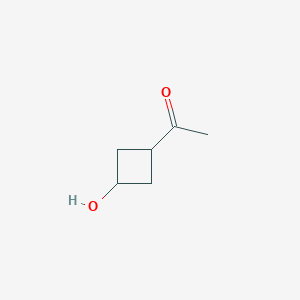

“1-(4-Bromo-2,3-difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H7BrF2O . It is a derivative of ethanol where one of the hydrogen atoms in the ethyl group is replaced by a 4-Bromo-2,3-difluorophenyl group .

Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2,3-difluorophenyl)ethanol” consists of an ethyl group (C2H5) attached to a phenyl group (C6H4) which is substituted with bromine (Br) and two fluorine (F) atoms . The exact positions of these substituents could affect the properties of the molecule.科学的研究の応用

Biocatalytic Synthesis of Enantiopure Vic-Halohydrins

Enantiopure vicinal halohydrins (vic-halohydrins) serve as valuable building blocks for natural products and pharmaceuticals. Biocatalytic methods offer an efficient alternative to conventional chemical reactions. Notably, ketoreductases catalyze asymmetric reductions, lipases or esterases enable kinetic resolution, and halohydrin dehalogenases perform stereoselective biotransformation. Additionally, cytochrome P450 monooxygenases catalyze asymmetric hydroxylation, while haloalkane dehalogenases facilitate asymmetric dehalogenation. Aldolases play a role in aldehyde condensation. Researchers have improved wild-type enzymes through rational protein design or directed evolution to enhance enantioselectivity .

Fluorinated Biaryl Derivatives via Suzuki Cross-Coupling

1-(4-Bromo-2,3-difluorophenyl)ethanol can be used as a precursor for synthesizing fluorinated biaryl compounds. Suzuki cross-coupling reactions with aryl and heteroaryl halides allow the incorporation of fluorine atoms into biaryl structures, which find applications in materials science and drug discovery .

Fluorodiazaborinines for Explosive Detection

By treating 1-(4-Bromo-2,3-difluorophenyl)ethanol with diamines, conjugated fluorodiazaborinines can be synthesized. These compounds exhibit fluorescence changes upon interaction with explosives, making them useful for sensing and detection applications .

Advanced Battery Science

Researchers explore the use of halogenated compounds in battery materials. While specific applications may vary, 1-(4-Bromo-2,3-difluorophenyl)ethanol could play a role in developing novel electrolytes or electrode materials for energy storage systems .

Analytical Chemistry and Mass Spectrometry

Scientists utilize halogenated compounds as standards or internal controls in mass spectrometry and chromatography. 1-(4-Bromo-2,3-difluorophenyl)ethanol may find applications in method development, calibration, and quality control .

特性

IUPAC Name |

1-(4-bromo-2,3-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJFOGOFZZTMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)Br)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, 90%](/img/structure/B6333646.png)

![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)

![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)